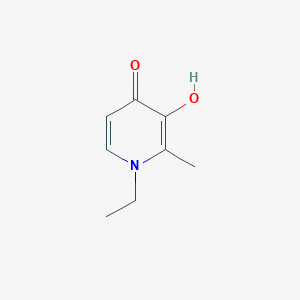

1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Description

Properties

IUPAC Name |

1-ethyl-3-hydroxy-2-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWFIBYPSAWVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C(=C1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184698 | |

| Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30652-12-1 | |

| Record name | 1-Ethyl-3-hydroxy-2-methyl-4-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30652-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one from Maltol (B134687)

This technical guide provides a detailed overview of the primary synthetic routes for producing this compound, a significant compound in the class of 3-hydroxypyrid-4-ones known for their potent iron-chelating properties. The synthesis commences from maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound. This document outlines two principal synthetic strategies: a direct one-step conversion and a more elaborate three-step method involving a protection-deprotection sequence. Detailed experimental protocols, comparative data, and process visualizations are provided to assist researchers in selecting and implementing the most suitable method for their applications.

Overview of Synthetic Strategies

The conversion of the pyran-4-one ring in maltol to a pyridin-4-one structure is primarily achieved through reaction with a primary amine, in this case, ethylamine (B1201723). The underlying mechanism involves a Michael addition of the amine, followed by a ring-opening and subsequent ring-closure, ultimately eliminating a water molecule.[1] Two main pathways are commonly employed, differing in their approach to the reactive 3-hydroxyl group of maltol.

-

One-Step Synthesis: This method involves the direct reaction of maltol with ethylamine in a suitable solvent. It is valued for its simplicity and cost-effectiveness. However, this approach can be limited to short-chain primary amines like ethylamine and may result in lower yields due to the formation of condensation byproducts.[1]

-

Three-Step Synthesis: This strategy introduces protecting group chemistry to circumvent the issues of side reactions and improve yield. The 3-hydroxyl group of maltol is first protected, typically as a benzyl (B1604629) ether.[1] This is followed by the amination reaction with ethylamine and concluded with the removal of the protecting group to yield the final product. While this method offers higher yields, it involves more steps and reagents.[1][2]

Experimental Protocols

One-Step Synthesis: Direct Conversion of Maltol

This protocol details the direct reaction of maltol with aqueous ethylamine.

Methodology:

-

To a solution of ethylamine (0.4 mol) in 300 ml of water, add maltol (24 g, 0.2 mol).[1]

-

Reflux the resulting mixture for 24 hours.[1]

-

Add decolorizing charcoal to the mixture and continue stirring for 30 minutes.[1]

-

Filter the hot mixture and evaporate the filtrate to dryness under reduced pressure (e.g., using a rotary evaporator) to obtain a brown solid.[1]

-

Dissolve the solid in an ethanol (B145695)/hydrochloric acid solution and rotary evaporate to yield the hydrochloride salt.[1]

-

Recrystallize the resulting yellow solid from an ethanol/ether mixture to yield this compound hydrochloride as a pure white powder.[1]

Three-Step Synthesis via Benzyl Protection

This multi-step approach involves the protection of the hydroxyl group, followed by amination and deprotection.

Step 1: Synthesis of 3-Benzyloxy-2-methyl-4H-pyran-4-one (Benzyl Maltol)

Methodology:

-

Dissolve 390 g of maltol in 1160 mL of ethanol.[3]

-

Prepare a separate solution by dissolving 122.3 g of NaOH in 278 mL of water.[3]

-

Mix the two solutions and, while stirring, add 422 g of benzyl chloride.[3]

-

Heat the mixture to 60°C and maintain stirring for 3.5 hours.[3]

-

After the reaction, dissolve the remaining substances in dichloromethane (B109758) (DCM).[3]

-

Wash the organic layer with a 5% NaOH solution followed by water.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield a yellow oil.[3]

-

Cool the oil and recrystallize from ether to obtain crystalline benzyl maltol.[3]

Step 2: Synthesis of 1-Ethyl-2-methyl-3-benzyloxypyridin-4-one

Methodology:

-

Dissolve the benzyl maltol from Step 1 (25 g, 0.12 mol) in a mixture of ethanol (200 ml) and water (200 ml).[1]

-

Add 90% aqueous ethylamine (11.8 ml, 0.18 mol) followed by 10 ml of a 2N sodium hydroxide (B78521) solution.[1]

-

Reflux the mixture for 12 hours.[1]

-

After cooling, adjust the pH to 1 with HCl and reduce the volume to 200 ml by rotary evaporation.[1]

-

Add 200 ml of water and wash the aqueous solution with diethyl ether (400 ml).[1]

-

Adjust the aqueous fraction to pH 7 with 10N NaOH solution.[1]

-

Extract the product into dichloromethane (3 x 400 ml).[1]

-

Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent to yield the product.

Step 3: Deprotection to this compound

Methodology:

-

The final deprotection step is typically achieved via catalytic hydrogenation to cleave the benzyl ether.[1]

-

Dissolve the product from Step 2 in a suitable solvent like ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation under acidic conditions until the reaction is complete.[1]

-

Filter off the catalyst and evaporate the solvent to yield the final product as its hydrochloride salt.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic routes.

Table 1: Comparison of One-Step and Three-Step Synthesis Routes

| Parameter | One-Step Synthesis | Three-Step Synthesis | Reference |

| Overall Yield | ~33% | ~45% | [1] |

| Melting Point (°C) | 207-208 | Not specified | [1] |

| Complexity | Low | High | [1] |

| Cost-Effectiveness | High | Moderate | [1] |

Table 2: Detailed Data for the Three-Step Synthesis Protocol

| Step | Product | Reagents | Conditions | Yield | Reference |

| 1. Protection | 3-Benzyloxy-2-methyl-4H-pyran-4-one | Maltol, Benzyl Chloride, NaOH | 60°C, 3.5h | 78% | [3] |

| 2. Amination | 1-Ethyl-2-methyl-3-benzyloxypyridin-4-one | Benzyl Maltol, Ethylamine, NaOH | Reflux, 12h | Not specified | [1] |

| 3. Deprotection | This compound HCl | Benzylated Pyridinone, H₂, Pd/C | Catalytic Hydrogenation | Not specified | [1] |

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

References

- 1. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP2692724A1 - Chiral 3-hydroxypyrid-4-one derivative, and synthesis and use thereof - Google Patents [patents.google.com]

The Core Mechanism of Action of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a synthetic, orally active iron chelator belonging to the hydroxypyridinone class of compounds. Its primary mechanism of action lies in its high and selective affinity for ferric iron (Fe³⁺), enabling it to form stable complexes that can be excreted from the body. This property makes it a compound of interest for the treatment of iron overload disorders. Furthermore, emerging research indicates a secondary mechanism involving the modulation of enzymatic pathways, specifically the inhibition of prostacyclin synthesis. This guide provides a detailed examination of these mechanisms, supported by available data, experimental methodologies, and pathway visualizations.

Primary Mechanism of Action: Iron Chelation

The predominant therapeutic action of this compound is its ability to act as a bidentate ligand, binding to iron in a 3:1 ratio to form a stable, water-soluble complex. This chelation process effectively mobilizes excess iron from tissues and plasma, facilitating its subsequent elimination from the body, primarily through urine.

Quantitative Data on Iron Binding Affinity

| Compound | pFe³⁺ Value | Reference Compound | pFe³⁺ Value |

| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 | Deferiprone | 19.4 |

Experimental Protocol: Synthesis of 1-Alkyl-2-methyl-3-hydroxypyrid-4-ones (General Method)

A general synthetic route for 1-alkyl-2-methyl-3-hydroxypyrid-4-ones, including the 1-ethyl derivative, has been described.[2] The process typically involves the following steps:

-

Protection of the Hydroxyl Group of Maltol (B134687): The hydroxyl group of the starting material, maltol (3-hydroxy-2-methyl-4-pyrone), is protected, commonly through benzylation using benzyl (B1604629) chloride.

-

Conversion to the Pyridinone Derivative: The protected maltol is then reacted with the desired alkylamine (in this case, ethylamine) under alkaline conditions. This step substitutes the oxygen in the pyrone ring with nitrogen, forming the 1-alkyl-2-methyl-3-benzyloxypyrid-4-one.

-

Deprotection: The final step involves the removal of the benzyl protecting group, typically through acid cleavage, to yield the 1-alkyl-2-methyl-3-hydroxypyrid-4-one.

The resulting chelators are generally water-soluble and form stable, colored complexes with iron at physiological pH.[2]

Logical Relationship of Iron Chelation

Caption: Logical workflow of the iron chelation process.

Secondary Mechanism of Action: Inhibition of Prostacyclin Synthesis

Beyond its primary role as an iron chelator, this compound has been shown to inhibit the synthesis of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This effect is attributed to the chelation of iron that is essential for the activity of cyclooxygenase (COX), a key enzyme in the prostacyclin synthesis pathway.

Quantitative Data on Cyclooxygenase Inhibition

| Chelator | Potency in Inhibiting Prostacyclin Synthesis |

| Desferrioxamine (DFO) | Most Potent |

| 1,2-dimethyl-3-hydroxypyrid-4-one (L1) | > |

| This compound | > |

| 1-propyl-2-methyl-3-hydroxypyrid-4-one | Least Potent |

This demonstrates that this compound is an effective inhibitor of prostacyclin synthesis, although less potent than desferrioxamine and the 1,2-dimethyl analogue. The inhibitory action of these chelators was reversed by the addition of Fe³⁺, confirming the iron-dependent nature of this mechanism.

Experimental Protocol: In Vitro Inhibition of Prostacyclin Synthesis

The experimental protocol to determine the effect of hydroxypyridinones on prostacyclin synthesis generally involves the following steps:

-

Tissue Preparation: Aortic tissue from rats is excised and prepared for in vitro incubation.

-

Incubation: The tissue is incubated in a suitable buffer in the presence of various concentrations of the iron chelator (e.g., this compound).

-

Stimulation of Prostacyclin Synthesis: Prostacyclin synthesis is stimulated by adding agents such as adrenaline, arachidonate, or a Ca²⁺ ionophore (A23187).

-

Measurement of Prostacyclin: The amount of prostacyclin (PGI₂) produced is quantified, typically by measuring its stable metabolite, 6-keto-PGF₁α, using radioimmunoassay or other sensitive analytical techniques.

-

Reversal Studies: To confirm the mechanism, experiments are repeated with the co-administration of Fe³⁺ to observe if the inhibitory effect of the chelator is reversed.

Signaling Pathway: Inhibition of Prostacyclin Synthesis

Caption: Inhibition of the prostacyclin synthesis pathway.

Broader Implications of Iron Chelation on Cellular Signaling

The chelation of intracellular iron by compounds like this compound can have far-reaching consequences on various cellular signaling pathways beyond the direct inhibition of iron-dependent enzymes. Iron is a critical cofactor for numerous proteins involved in cell proliferation, metabolism, and signaling.

Experimental Workflow: Investigating Effects on Cellular Signaling

Caption: General workflow for studying cellular signaling effects.

Iron deprivation through chelation has been shown to impact several key signaling pathways, including:

-

Hypoxia-Inducible Factor (HIF-1α) Pathway: Iron is essential for the activity of prolyl hydroxylase domain (PHD) enzymes, which target HIF-1α for degradation under normoxic conditions. Iron chelation can inhibit PHDs, leading to the stabilization of HIF-1α and the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.

-

Cell Cycle Regulation: Iron is a cofactor for ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis. Iron chelation can induce cell cycle arrest, typically at the G1/S phase transition.

-

MAPK and PI3K/Akt Pathways: Some studies on other iron chelators have suggested that they can modulate signaling through pathways like ERK, JNK, p38, and Akt, which are central to cell proliferation, survival, and differentiation.

The precise effects of this compound on these and other signaling pathways warrant further investigation to fully elucidate its complete mechanism of action and potential therapeutic applications.

Conclusion

The primary mechanism of action of this compound is its potent and selective chelation of ferric iron, making it a promising candidate for the treatment of iron overload. Additionally, its ability to inhibit prostacyclin synthesis through the sequestration of essential iron from cyclooxygenase represents a significant secondary mechanism that may have both therapeutic and off-target effects. The broader impact of its iron-chelating properties on various cellular signaling pathways is an area of active research that will further define its pharmacological profile. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

- 1. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Iron Binding Affinity of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, also known by codes such as CP22 and L1NEt, is a member of the hydroxypyridinone class of iron chelators. These synthetic, low molecular weight compounds are of significant interest in the medical and research fields, primarily for their potential in the treatment of iron overload conditions, which can arise from chronic blood transfusions in patients with thalassemia or other anemias. The therapeutic efficacy of these chelators is intrinsically linked to their affinity and selectivity for ferric iron (Fe³⁺) under physiological conditions. This guide provides a detailed overview of the iron-binding properties of this compound, including available data, relevant experimental protocols, and a comparative analysis with the closely related and clinically approved drug, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one).

Iron Binding Properties of this compound

Qualitative Assessment

This compound is a bidentate chelator, meaning that two of its molecules bind to a single iron ion. At physiological pH, it forms a stable, colored complex with iron in a 3:1 (chelator:iron) molar ratio.[1] Studies have demonstrated its capability to mobilize iron from iron-storage proteins such as ferritin and hemosiderin, as well as from the iron-transport protein transferrin.[1] This indicates a sufficiently high iron binding affinity to compete for and remove iron from these biological sources. Further research has shown that the iron chelating activity of this compound is responsible for its inhibitory effect on certain biological processes, such as vascular prostacyclin synthesis, an effect that is reversed by the presence of Fe³⁺.

Quantitative Data

Comparative Analysis with Deferiprone

To provide a quantitative benchmark for the iron binding affinity of 3-hydroxypyrid-4-ones, the data for the well-characterized and clinically used chelator, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), is presented below. It is important to note that while the ethyl substitution in this compound may slightly alter its lipophilicity and electronic properties compared to the methyl group in Deferiprone, the fundamental iron-binding chemistry is expected to be very similar.

Table 1: Iron Binding Affinity Data for Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one)

| Parameter | Value | Description |

| Protonation Constants (log K) | ||

| log K₁ | 9.76 | Represents the equilibrium constant for the protonation of the fully deprotonated ligand. |

| log K₂ | 3.70 | Represents the equilibrium constant for the second protonation of the ligand. |

| Iron(III) Stability Constants (log β) | ||

| log β₁ | 12.1 | Stepwise stability constant for the formation of the 1:1 (Fe:Ligand) complex. |

| log β₂ | 23.3 | Stepwise stability constant for the formation of the 2:1 (Fe:Ligand) complex. |

| log β₃ | 36.9 | Overall stability constant for the formation of the 3:1 (Fe:Ligand) complex. |

| pFe³⁺ | 20.1 | A measure of the chelator's efficiency in binding iron at physiological pH (7.4) under defined conditions of low iron and chelator concentration. A higher value indicates stronger chelation. |

Note: These values are compiled from various sources and may vary slightly depending on the experimental conditions.

Experimental Protocols for Determining Iron Binding Affinity

The determination of iron binding affinity for a chelator like this compound typically involves potentiometric and spectrophotometric titrations.

Potentiometric Titration

This method is used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Methodology:

-

Solution Preparation: Prepare standard solutions of the chelator, a strong acid (e.g., HCl), a strong base (e.g., NaOH), and a metal salt (e.g., FeCl₃) in a suitable ionic strength background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic activity.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration:

-

Ligand Protonation: Titrate a solution of the chelator and strong acid with the standardized strong base. Record the pH after each addition of the base.

-

Metal-Ligand Stability: Titrate a solution containing the chelator, strong acid, and the metal salt with the standardized strong base. Record the pH after each addition of the base.

-

-

Data Analysis: The titration data (volume of base added vs. pH) is analyzed using computer programs (e.g., HYPERQUAD) to calculate the protonation constants (log K) of the ligand and the overall stability constants (log β) of the iron-chelator complexes.

Spectrophotometric Titration

This method is used to determine the stoichiometry and stability constants of the colored iron-chelator complexes.

Methodology:

-

Solution Preparation: Prepare a series of solutions with a constant concentration of the iron salt and varying concentrations of the chelator (or vice versa) at a constant pH and ionic strength.

-

Spectral Measurement: Record the absorbance spectrum of each solution over a relevant wavelength range (typically in the visible region where the iron complex absorbs light).

-

Data Analysis:

-

Stoichiometry: The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot, where the absorbance is plotted against the mole fraction of the ligand.

-

Stability Constants: The absorbance data as a function of ligand and metal concentrations are fitted to appropriate binding models using specialized software to calculate the stability constants of the formed complexes.

-

Visualizations

General Workflow for Determining Iron Binding Affinity

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a bidentate iron chelator belonging to the 3-hydroxypyridin-4-one (HPO) class of ligands. This class of compounds is of significant interest in medicinal chemistry due to their high affinity and selectivity for iron (III).[1] The core structure allows for modifications at the N-1 and C-2 positions to modulate physicochemical properties such as lipophilicity and, consequently, biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME).

Chemical Structure and Identity

-

IUPAC Name: 1-Ethyl-2-methyl-3-hydroxy-4-pyridinone

-

Molecular Formula: C₈H₁₁NO₂

-

Canonical SMILES: CCN1C(=O)C=C(C(=C1)O)C

-

InChI Key: ULVQZDONBTVXSI-UHFFFAOYSA-N

Quantitative Physicochemical Data

A summary of the key physicochemical parameters for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 153.18 g/mol | Calculated |

| Melting Point | 207-208 °C (hydrochloride salt) | [2] |

| Boiling Point | Data not available | |

| Solubility | All 1-alkyl-2-methyl-3-hydroxypyrid-4-ones are reported to be water-soluble and stable over a wide pH range. Specific quantitative data for the title compound is not readily available. | |

| pKa | The 3-hydroxypyridin-4-one class of compounds typically possesses two pKa values: pKa1 ≈ 3-4 (due to protonation of the pyridinone ring) and pKa2 ≈ 9-10 (due to the hydroxyl group).[3] | |

| logP (Octanol-Water Partition Coefficient) | 0.35 (Calculated from a partition coefficient of 2.24) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via two primary routes starting from maltol (B134687).

Method 1: Three-Step Synthesis

This method involves the protection of the hydroxyl group of maltol, followed by reaction with ethylamine (B1201723) and subsequent deprotection.[2]

-

Protection of Maltol (Synthesis of 2-methyl-3-benzyloxypyran-4-one):

-

To a solution of maltol in methanol, add a solution of sodium hydroxide (B78521).

-

Add benzyl (B1604629) chloride to the mixture.

-

Reflux the mixture for 12 hours.

-

The resulting 2-methyl-3-benzyloxypyran-4-one can be isolated and purified.[1]

-

-

Formation of the Pyridinone Ring (Synthesis of 1-ethyl-2-methyl-3-benzyloxypyridin-4-one hydrochloride):

-

To a solution of 2-methyl-3-benzyloxypyran-4-one in an ethanol/water mixture, add aqueous ethylamine and sodium hydroxide solution.

-

Reflux the mixture for 12 hours.

-

Adjust the pH to 1 with HCl and reduce the volume.

-

After washing with diethyl ether, adjust the aqueous fraction to pH 7 and extract with dichloromethane (B109758) to yield the product.[2]

-

-

Deprotection (Synthesis of 1-ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride):

-

Dissolve 1-ethyl-2-methyl-3-benzyloxypyridin-4-one hydrochloride in an ethanol/water mixture.

-

Subject the solution to hydrogenation in the presence of a Pd/C catalyst.

-

Filtration and rotary evaporation will yield a white solid.

-

Recrystallize the solid from ethanol/diethyl ether to give the final product.[2]

-

Method 2: One-Step Synthesis

This is a more direct but potentially lower-yield method.[2]

-

Add maltol to a solution of ethylamine in water.

-

Reflux the mixture for 24 hours.

-

Add decolorizing charcoal and stir for 30 minutes.

-

Filter the mixture and evaporate the filtrate to obtain a brown solid.

-

Dissolve the solid in an ethanol/hydrochloric acid mixture and perform rotary evaporation.

-

Recrystallize the resulting yellow solid from ethanol/ether to yield the final product as a white powder.[2]

Synthesis Workflow Diagram

Caption: Synthetic routes for this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[4][5][6]

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

Prepare a 1 mM solution of this compound.

-

-

Calibration:

-

Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[4]

-

-

Titration Procedure:

-

Take 20 ml of the 1 mM sample solution and acidify it to pH 1.8-2.0 with 0.1 M HCl.

-

Purge the solution with nitrogen to remove dissolved CO₂.[5]

-

Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, known volumes of 0.1 M NaOH.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches 12-12.5.[4]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often found by analyzing the first or second derivative of the curve).

-

Perform the titration in triplicate to ensure reproducibility.[4]

-

Workflow for pKa Determination

Caption: Workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[7][8]

-

Preparation of Phases:

-

Pre-saturate n-octanol with a pH 7.4 phosphate (B84403) buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[9]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a centrifuge tube. The final concentration of the compound should be low enough to avoid saturation in either phase.[9]

-

-

Partitioning:

-

Shake the tube for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[9]

-

-

Phase Separation:

-

Centrifuge the tube to ensure complete separation of the octanol (B41247) and aqueous layers.[8]

-

-

Quantification:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Mechanism of Action: Inhibition of Cyclooxygenase

This compound, as an iron chelator, can inhibit the synthesis of prostacyclin.[10] This inhibition is believed to occur through the chelation of iron that is essential for the activity of cyclooxygenase (COX), a key enzyme in the prostanoid synthesis pathway.[10]

The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), the precursor to prostacyclin and other prostanoids. The catalytic cycle of COX involves a heme-iron center. It is proposed that iron chelators, by binding to this iron, disrupt the enzyme's function and thereby inhibit the synthesis of prostacyclin.[11][12]

Signaling Pathway of Prostacyclin Synthesis and its Inhibition

Caption: Inhibition of prostacyclin synthesis.

Conclusion

This compound is a valuable compound for research in iron chelation therapy. This guide has provided a detailed overview of its physicochemical properties, standardized protocols for its synthesis and characterization, and a summary of its inhibitory effect on prostacyclin synthesis. The provided information aims to support researchers and drug development professionals in their work with this and related compounds. Further research to fill the existing data gaps, particularly concerning quantitative solubility and precise pKa values of the free base, would be beneficial for a more complete understanding of this molecule's behavior.

References

- 1. brieflands.com [brieflands.com]

- 2. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. enamine.net [enamine.net]

- 10. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jpp.krakow.pl [jpp.krakow.pl]

Structural Analogues of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a close analogue of the clinically used iron chelator Deferiprone, belongs to the class of 3-hydroxypyridin-4-ones (HPOs), which are renowned for their high affinity and selectivity for Fe(III). This technical guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area. Quantitative data on the iron chelation efficiency and cytotoxic effects of various analogues are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows using the Graphviz DOT language to offer a clear and concise representation of complex biological and chemical processes.

Introduction

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis or as a consequence of repeated blood transfusions in patients with conditions like β-thalassemia.[1]

Iron chelation therapy is the primary treatment for iron overload, and 3-hydroxypyridin-4-ones (HPOs) have emerged as a promising class of orally active iron chelators.[2] Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) is a well-established HPO used in clinical practice.[3] Structural analogues, such as this compound, are being extensively investigated to improve efficacy, safety, and pharmacokinetic profiles. This guide delves into the core technical aspects of these analogues to support ongoing research and drug development efforts.

Synthesis of 1-Substituted-2-Alkyl-3-Hydroxypyridin-4-one Analogues

The general synthetic route for 1-substituted-2-alkyl-3-hydroxypyridin-4-ones typically starts from a 3-hydroxypyran-4-one, such as maltol (B134687) or ethyl maltol. The synthesis involves a three-step process:

-

Protection of the Hydroxyl Group: The 3-hydroxyl group of the starting pyranone is protected, commonly through benzylation with benzyl (B1604629) chloride in the presence of a base.[4]

-

Ring Transformation: The protected pyranone is then reacted with a primary amine (e.g., ethylamine (B1201723) for the synthesis of 1-ethyl analogues) to form the corresponding 1-substituted-3-benzyloxy-pyridin-4-one.[5] This step involves a Michael addition, followed by ring opening and subsequent closure.

-

Deprotection: The benzyl protecting group is removed by catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one derivative.[4]

General synthetic workflow for 3-hydroxypyridin-4-one analogues.

Biological Activities and Data Presentation

The primary biological activity of these analogues is their ability to chelate ferric iron (Fe³⁺) with high affinity. This property is quantified by the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. Higher pFe³⁺ values indicate stronger iron chelation. Besides iron chelation, these compounds have been investigated for their anticancer and antimicrobial activities.

Iron Chelation Activity

The iron-chelating efficacy of various HPO analogues is presented in Table 1. Modifications to the substituents on the pyridinone ring can significantly influence the pFe³⁺ value.

| Compound | R¹ Substituent | R² Substituent | pFe³⁺ | Reference |

| Deferiprone | Methyl | Methyl | 20.6 | [6] |

| This compound | Ethyl | Methyl | - | [5] |

| 1-Propyl-2-methyl-3-hydroxypyrid-4-one | Propyl | Methyl | - | [5] |

| 1,2-Diethyl-3-hydroxypyridin-4-one | Ethyl | Ethyl | - | [7] |

| 1-(2'-Hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one | 2'-Hydroxyethyl | Ethyl | - | [7] |

| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | H | Hydroxymethyl | 22.0 | [1] |

Note: A hyphen (-) indicates that the specific pFe³⁺ value was not found in the searched literature for this specific analogue, though their synthesis and iron chelation properties are discussed.

Cytotoxic Activity

The cytotoxic effects of HPO derivatives are often evaluated against various cancer cell lines. The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Deferiprone-Resveratrol Hybrid (3i) | - | - | [8] |

| Deferiprone-Resveratrol Hybrid (4f) | - | - | [8] |

Experimental Protocols

Synthesis of 1-Ethyl-2-methyl-3-hydroxypyridin-4-one

This protocol is a generalized procedure based on the common synthetic route for HPO analogues.

Step 1: Synthesis of 3-Benzyloxy-2-methyl-4H-pyran-4-one (Benzyl Maltol) [4]

-

Dissolve 2-methyl-3-hydroxypyran-4-one (maltol) in methanol.

-

Add an aqueous solution of sodium hydroxide (B78521), followed by benzyl chloride.

-

Reflux the mixture for 6 hours.

-

Remove the solvent by rotary evaporation.

-

Extract the residue with dichloromethane (B109758) and wash with aqueous sodium hydroxide and then water.

-

Evaporate the organic solvent to yield the product.

Step 2: Synthesis of 1-Ethyl-3-benzyloxy-2-methyl-pyridin-4-one

-

Dissolve benzyl maltol in an ethanol/water mixture.

-

Add an excess of ethylamine.

-

Heat the mixture in a sealed tube at a high temperature for several hours.

-

After cooling, remove the solvent and extract the product with an organic solvent.

-

Purify the product by chromatography.

Step 3: Synthesis of 1-Ethyl-2-methyl-3-hydroxypyridin-4-one

-

Dissolve the product from Step 2 in ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere for several hours.

-

Filter the catalyst and evaporate the solvent to obtain the final product.

Chrome Azurol S (CAS) Assay for Iron Chelation[9][10]

This colorimetric assay is a universal method for detecting and quantifying siderophores and other iron-chelating agents.

Principle: The assay is based on the competition for iron between the chelator of interest and the iron-dye complex, Chrome Azurol S. When the chelator removes iron from the CAS complex, the color of the solution changes from blue to orange/yellow, and this change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of CAS Assay Solution:

-

Prepare separate solutions of CAS, hexadecyltrimethylammonium bromide (HDTMA), and a ferric chloride solution in HCl.

-

Mix the CAS and ferric chloride solutions.

-

Slowly add this mixture to the HDTMA solution while stirring.

-

Prepare a piperazine (B1678402) buffer and add it to the dye solution.

-

-

Assay Procedure:

-

Add a sample of the chelator solution to a cuvette.

-

Add the CAS assay solution and mix.

-

Incubate at room temperature for a specified time (e.g., 20-30 minutes).

-

Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.

-

References

- 1. Development of iron chelators to treat iron overload disease and their use as experimental tools to probe intracellular iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New synthetic approach and iron chelating studies of 1-alkyl-2-methyl-3-hydroxypyrid-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of deferiprone-resveratrol hybrids as antioxidants, Aβ1-42 aggregation inhibitors and metal-chelating agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Hydroxypyridinones: A Technical Guide to Iron Chelation Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Iron Chelation

Iron, an element indispensable for numerous physiological processes, becomes profoundly toxic in excess. Conditions such as β-thalassemia and sickle cell disease necessitate frequent blood transfusions, leading to a progressive and dangerous accumulation of iron.[1][2][3][4] Without effective intervention, this iron overload can cause severe damage to vital organs, including the heart and liver, significantly increasing morbidity and mortality.[1][5] This has driven the scientific community to develop iron chelators—compounds capable of binding to excess iron and facilitating its excretion from the body.[6][7] For decades, the therapeutic landscape was dominated by parenterally administered deferoxamine, a hexadentate hydroxamate chelator.[8] However, its lack of oral bioavailability and demanding administration regimen highlighted the urgent need for effective, orally active alternatives.

The Rise of Hydroxypyridinones: A New Era in Chelation

The development of hydroxypyridinones (HPs or HOPOs) marked a significant breakthrough in iron chelation therapy.[9][10][11][12] These compounds, particularly the 3-hydroxy-4-pyridinone (3,4-HP) derivatives, emerged as promising candidates due to their high affinity and selectivity for ferric iron (Fe³⁺).[6][9][13] The journey of HPs from laboratory synthesis to clinical application is a testament to rational drug design and persistent scientific inquiry.

Deferiprone (B1670187) (1,2-dimethyl-3-hydroxy-4(1H)-one), also known as L1, was the first orally active hydroxypyridinone iron chelator to be approved for clinical use.[10][14] It was first approved in the European Union in 1999 and received accelerated approval from the U.S. Food and Drug Administration (FDA) in October 2011 for the treatment of transfusional iron overload.[2][4][14][15] Deferiprone is a bidentate ligand, meaning two of its molecules bind to a single iron ion.[1] This results in a stable, neutral 3:1 complex of three deferiprone molecules to one iron ion, which is then primarily excreted in the urine.[1][6][13][16] The characteristic red-brown discoloration of urine in patients treated with deferiprone is a visual indicator of successful iron removal.[13][14]

Mechanism of Action and Pharmacokinetics

The primary mechanism of action for deferiprone is its ability to bind with high affinity to the body's labile iron pool, thereby preventing iron from participating in harmful Fenton reactions that generate cytotoxic free radicals.[6] By reducing this reactive iron, deferiprone mitigates oxidative stress and subsequent cellular damage.[6]

Upon oral administration, deferiprone is absorbed through the gastrointestinal tract and enters the bloodstream.[6] It has a relatively short elimination half-life of 2 to 3 hours.[14] A significant portion of the drug is metabolized in the liver via glucuronidation to an inactive form.[14] This rapid metabolism necessitates administration three times a day to maintain therapeutic levels.[17]

Quantitative Data on Hydroxypyridinone Chelators

The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration at a standard condition (pH 7.4, with a total ligand concentration of 10 µM and a total iron concentration of 1 µM). A higher pFe³⁺ value indicates a stronger affinity for iron. The development of novel hydroxypyridinone analogs has focused on improving this value to enhance chelation efficiency at lower drug concentrations.[18]

| Compound | Type | pFe³⁺ Value | Molar Ratio (Chelator:Iron) | Primary Route of Excretion |

| Deferiprone | Bidentate 3-Hydroxy-4-pyridinone | 19.4 - 20.6 | 3:1 | Urine |

| CP502 | Bidentate 3-Hydroxy-4-pyridinone | 21.7 | 3:1 | Not specified |

| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate 3-Hydroxy-4-pyridinone | 21.4 | 3:1 | Not specified |

| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Bidentate 3-Hydroxy-4-pyridinone | 21.5 | 3:1 | Not specified |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | Bidentate 3-Hydroxy-4-pyridinone | 22.0 | 3:1 | Not specified |

| Deferasirox | Tridentate | Not specified in provided results | 2:1 | Feces |

| Deferoxamine | Hexadentate | Not specified in provided results | 1:1 | Urine and Feces |

Note: Data compiled from multiple sources.[8][13][18][19][20][21][22] The pFe³⁺ value for Deferiprone varies slightly across different studies.

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of deferiprone in reducing iron burden. The success of the treatment is often measured by a significant decrease in serum ferritin levels, a key indicator of the body's iron stores.[14] In pivotal studies, a successful response was defined as at least a 20% reduction in serum ferritin.[4][14] A meta-analysis of several studies showed that after an average of 16 months of treatment with deferiprone at doses of at least 75 mg/kg per day, the majority of patients experienced a decrease in ferritin concentration.[23] More recent long-term studies in patients with sickle cell disease and other anemias have shown continued and progressive reductions in both liver iron concentration (LIC) and serum ferritin over three years of therapy.[24]

Visualizing the Drug Development and Action Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow for iron chelator discovery and the mechanism of action of deferiprone.

Caption: General workflow for the discovery and development of an iron chelator.

Caption: Mechanism of action for Deferiprone in chelating excess iron.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used in the development and evaluation of hydroxypyridinone iron chelators.

Synthesis of Hydroxypyridinone Analogs

The synthesis of novel hydroxypyridinone derivatives often starts from commercially available materials like kojic acid or maltol.[10][19] A common synthetic route involves:

-

Protection of Hydroxyl Groups: The 5-hydroxyl group of the starting material (e.g., kojic acid) is protected, often with a benzyl (B1604629) group, by reacting it with benzyl chloride.[19]

-

Ring Transformation: The resulting pyranone is then converted into the corresponding pyridinone. This is typically achieved by a reaction with an aqueous ammonia (B1221849) solution under reflux, which involves a Michael addition, ring opening/closure, and dehydration.[19]

-

Functionalization: Further modifications can be made to the pyridinone ring to alter properties like lipophilicity or iron affinity. For instance, introducing a 1'-hydroxyalkyl group at the 2-position has been shown to significantly improve pFe³⁺ values.[21]

-

Deprotection: Finally, the protecting groups are removed to yield the final hydroxypyridinone chelator.

In Vitro Iron Chelation Assays

1. Ferrous Ion Chelating (FIC) Assay: This assay measures the ability of a compound to chelate free ferrous ions (Fe²⁺).

-

Principle: In the absence of a chelator, ferrous ions bind to an indicator, ferrozine (B1204870), forming a highly colored complex that can be measured spectrophotometrically at 562 nm.[25] An effective chelator will compete with ferrozine for the iron, preventing the color change.

-

Protocol Summary:

-

Prepare solutions of the test compound, a positive control (e.g., EDTA), ferrous sulfate (B86663) (FeSO₄), and ferrozine in an appropriate buffer.

-

Add the FeSO₄ solution to wells of a microplate.

-

Add the test compound or control to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the ferrozine solution.

-

Measure the absorbance at 562 nm. The percentage of chelation is calculated by comparing the absorbance of the sample wells to control wells without a chelator.[25]

-

2. Calcein-Based Iron Chelation Assay: This is a cell-free fluorescence-based assay.

-

Principle: Calcein (B42510) is a fluorescent dye that is quenched upon binding to iron. An effective chelator will remove the iron from the calcein complex, restoring its fluorescence.

-

Protocol Summary:

-

Prepare an iron-calcein complex by mixing calcein with a ferrous salt solution until the fluorescence is quenched.

-

Add the test chelator to the quenched iron-calcein complex.

-

Measure the increase in fluorescence intensity over time using a fluorometer. The rate and extent of fluorescence recovery are proportional to the chelator's ability to remove iron from the complex.[26]

-

Cellular and In Vivo Models

1. Iron-Loaded Hepatocyte Cellular Assay: This in vitro model assesses a chelator's ability to remove iron from cells, a key therapeutic target.

-

Principle: Hepatocytes are loaded with radio-labeled iron (⁵⁹Fe), and the ability of the test chelator to mobilize and remove this iron from the cells is measured.

-

Protocol Summary:

-

Isolate primary rat hepatocytes via collagenase perfusion.

-

Culture the hepatocytes on collagen-plated dishes.

-

Load the cells with iron by incubating them with ⁵⁹Fe-transferrin.

-

Wash the cells to remove extracellular iron and then incubate them with the test chelator.

-

Measure the release of ⁵⁹Fe into the culture medium over time.

-

Assess cell toxicity at the end of the experiment by measuring the release of lactate (B86563) dehydrogenase (LDH).[27]

-

2. Iron-Overloaded Animal Models: In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of chelators before human trials.

-

Principle: Animals, typically rats or mice, are induced with iron overload to mimic the human condition. The test chelator is then administered, and its effect on iron excretion is measured.

-

Protocol Summary (Mouse Model):

-

Induce iron overload in mice by administering iron-dextran.[17][27]

-

Label the iron stores by intravenously injecting ⁵⁹Fe-lactoferrin.

-

After an equilibration period, administer the test chelator orally or intraperitoneally.

-

Collect urine and feces daily to measure the excretion of ⁵⁹Fe.

-

At the end of the study, measure residual radioactivity in various organs.[27]

-

-

Protocol Summary (Rat Model):

-

Induce iron overload by providing a diet containing carbonyl iron or through parenteral administration of ferric nitrilotriacetate.[17]

-

In some studies, the bile duct is cannulated to directly measure biliary iron excretion.

-

Administer the test chelator and measure iron levels in urine, feces, and bile.[28]

-

Conclusion and Future Directions

The discovery and development of hydroxypyridinone iron chelators, spearheaded by deferiprone, have revolutionized the management of transfusional iron overload. These orally active agents offer a significant improvement in the quality of life for patients who previously relied on cumbersome parenteral therapies. Research continues to focus on synthesizing new hydroxypyridinone derivatives with even higher iron affinity, improved pharmacokinetic profiles, and lower toxicity.[18][29] The ultimate goal is to develop chelators that are not only more effective at removing iron from storage organs but also possess cardioprotective effects, addressing the primary cause of mortality in iron-overloaded patients. The robust framework of experimental protocols established during the development of deferiprone will undoubtedly accelerate the journey of these next-generation chelators from the bench to the bedside.

References

- 1. What is Deferiprone used for? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. FDA Approves Deferiprone for Transfusional Iron Overload | MDedge [mdedge.com]

- 5. Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 7. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. macsenlab.com [macsenlab.com]

- 14. Deferiprone - Wikipedia [en.wikipedia.org]

- 15. Pharmaceutical Approval Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. daneshyari.com [daneshyari.com]

- 18. researchgate.net [researchgate.net]

- 19. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 20. Comparison of oral iron chelators in the management of transfusion-dependent β-thalassemia major based on serum ferritin and liver enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iris.unica.it [iris.unica.it]

- 23. Meta-analytic review of the clinical effectiveness of oral deferiprone (L1) - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. zen-bio.com [zen-bio.com]

- 26. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The biological development of hydroxypyridinone iron chelators - UCL Discovery [discovery.ucl.ac.uk]

- 28. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a synthetic chelating agent, has emerged as a compound of significant interest for its therapeutic potential, primarily revolving around its potent iron-chelating properties. This technical guide provides an in-depth exploration of its core attributes, including its mechanism of action, potential therapeutic applications in iron overload disorders, inflammatory conditions, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes associated cellular pathways and experimental workflows.

Introduction

This compound belongs to the class of 3-hydroxypyrid-4-ones, which are recognized for their high affinity and selectivity for ferric iron (Fe³⁺). Its structural analogue, 1,2-dimethyl-3-hydroxypyrid-4-one, also known as deferiprone (B1670187), is an orally active iron chelator used in the treatment of transfusional iron overload in thalassemia major. The ethyl substitution in this compound modifies its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile. The primary therapeutic rationale for its use lies in its ability to form a stable, non-toxic complex with iron, which is then readily excreted from the body, thereby mitigating the toxic effects of iron accumulation.

Mechanism of Action

The principal mechanism of action of this compound is its function as a bidentate iron chelator. It forms a stable 3:1 complex with ferric iron, effectively sequestering it from biological systems. This chelation prevents iron from participating in deleterious Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress.

Beyond iron chelation, this compound exhibits direct antioxidant activity by scavenging free radicals. Furthermore, its potential anti-inflammatory effects may be linked to the inhibition of iron-dependent enzymes such as cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923).[1][2]

Signaling Pathway: Iron Chelation and Reduction of Oxidative Stress

Potential Therapeutic Uses

Iron Overload Disorders

The primary and most established therapeutic application of hydroxypyridinone iron chelators is in the management of iron overload, a condition that can arise from genetic disorders like hemochromatosis or from repeated blood transfusions in patients with thalassemia or myelodysplastic syndromes.[3][4] The ability of this compound to effectively chelate and promote the excretion of excess iron makes it a promising candidate for this indication.

Inflammatory Diseases

By inhibiting iron-dependent cyclooxygenase enzymes, this compound and its analogs can reduce the synthesis of pro-inflammatory prostaglandins.[1][2] This suggests a potential therapeutic role in inflammatory conditions where prostaglandins play a significant pathological role. The rank order of potency for prostacyclin synthesis inhibition in vitro has been reported as Desferrioxamine > 1,2-dimethyl-3-hydroxypyrid-4-one > this compound > 1-propyl-2-methyl-3-hydroxypyrid-4-one.[5][6]

Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis

Neurodegenerative Diseases

Emerging evidence suggests a role for iron dysregulation and oxidative stress in the pathophysiology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The ability of this compound to cross the blood-brain barrier and chelate excess iron in the central nervous system presents a compelling rationale for its investigation as a neuroprotective agent. By reducing iron-mediated oxidative damage to neurons, it may slow disease progression. While direct evidence for this compound is limited, studies on the related compound deferiprone have shown promise in this area.

Quantitative Data

A comprehensive summary of available quantitative data for this compound and its close analog, deferiprone, is presented below.

| Parameter | Value | Compound | Species | Reference |

| Toxicity | ||||

| Oral LD₅₀ | 870.9 mg/kg | Deferiprone | Mouse | [7][8] |

| Oral LD₅₀ | 794.3 mg/kg | Deferiprone | Rat | [7][8] |

| NOAEL (4-week, oral) | 40 mg/kg/day | Deferiprone | Rat | [9][10] |

| Pharmacokinetics | ||||

| Elimination Half-life | 3 hours | Deferiprone | Human | [11][12][13][14] |

| Peak Serum Concentration | 12 to 120 minutes | Deferiprone | Human | [11] |

| In Vitro Activity | ||||

| COX-1 IC₅₀ (Indomethacin) | 0.063 µM | Indomethacin (Reference) | Human | [15] |

| COX-2 IC₅₀ (Indomethacin) | 0.48 µM | Indomethacin (Reference) | Human | [15] |

| COX-1 IC₅₀ (Meloxicam) | 36.6 µM | Meloxicam (Reference) | Human | [15] |

| COX-2 IC₅₀ (Meloxicam) | 4.7 µM | Meloxicam (Reference) | Human | [15] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

In a 96-well plate or test tubes, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well/tube and mix thoroughly.

-

Incubate the plate/tubes in the dark at room temperature for 30 minutes.[3][7][16][17]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing only the solvent and DPPH solution should be included.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow: DPPH Assay

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of this compound to reduce ferric iron.

Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

-

Spectrophotometer

-

96-well microplate

Procedure:

-

Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ solution in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O solution. The reagent should be freshly prepared and warmed to 37°C.[1][18][19][20][21]

-

Add a small volume of the sample solution (and standards) to the wells of a 96-well plate.

-

Add the FRAP reagent to each well and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve.

Inhibition of Aortic Prostacyclin Synthesis

This assay evaluates the inhibitory effect of this compound on prostaglandin synthesis.[5][6][22]

Materials:

-

Rat aorta

-

This compound

-

Arachidonic acid

-

Stimulating agents (e.g., adrenaline, Ca²⁺ ionophore A23187)

-

Buffer solution (e.g., Krebs-Henseleit)

-

Radioimmunoassay (RIA) or ELISA kit for 6-keto-PGF₁α (the stable metabolite of prostacyclin)

Procedure:

-

Isolate the thoracic aorta from a rat and cut it into rings.

-

Pre-incubate the aortic rings in buffer with or without this compound for a specified time.

-

Stimulate prostacyclin synthesis by adding arachidonic acid and/or other agonists.

-

After incubation, collect the supernatant.

-

Measure the concentration of 6-keto-PGF₁α in the supernatant using a suitable immunoassay.

-

The percentage inhibition of prostacyclin synthesis is calculated by comparing the results from treated and untreated tissues.

Conclusion

This compound holds considerable promise as a therapeutic agent, primarily due to its robust iron-chelating capabilities. Its potential applications extend from the well-established treatment of iron overload to emerging areas such as the management of inflammatory and neurodegenerative diseases. The data presented in this guide underscore the need for further research, including comprehensive clinical trials, to fully elucidate its therapeutic efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compelling molecule.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The iron chelators desferrioxamine and 1-alkyl-2-methyl-3-hydroxypyrid-4-ones inhibit vascular prostacyclin synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. oral ld50 values: Topics by Science.gov [science.gov]

- 9. Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Four-week oral toxicity study of 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cris.ariel.ac.il [cris.ariel.ac.il]

- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. marinebiology.pt [marinebiology.pt]

- 17. DPPH Radical Scavenging Assay [mdpi.com]

- 18. assaygenie.com [assaygenie.com]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 22. Activation of prostacyclin synthesis in cultured aortic smooth muscle cells by 'diuretic-antihypertensive' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one on Iron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, an element crucial for numerous physiological processes, can become toxic in excess, leading to a condition known as iron overload. This state is characterized by the accumulation of iron in various organs, precipitating cellular damage and organ dysfunction. Chelation therapy, which involves the administration of agents that bind to and facilitate the excretion of excess iron, is a cornerstone of managing iron overload disorders. This technical guide provides an in-depth analysis of the effects of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a member of the hydroxypyridinone class of iron chelators, on iron metabolism. We will delve into its mechanism of action, its impact on key regulatory pathways, and provide detailed experimental protocols for its evaluation.

Introduction to Iron Metabolism and Overload

Iron homeostasis is a tightly regulated process involving the absorption, transport, storage, and recycling of iron. Key proteins involved in this process include transferrin, the primary iron transport protein in the blood; ferritin, the main intracellular iron storage protein; and ferroportin, the only known cellular iron exporter. The systemic regulation of iron balance is primarily orchestrated by the liver-produced peptide hormone, hepcidin (B1576463). Hepcidin controls the amount of iron entering the bloodstream by binding to ferroportin, inducing its internalization and degradation. In states of iron overload, which can arise from genetic disorders such as hereditary hemochromatosis or be acquired through repeated blood transfusions, this regulatory system is overwhelmed, leading to the deposition of toxic iron in tissues.

This compound: An Iron Chelator

This compound belongs to a class of orally active bidentate iron chelators. These molecules possess a high affinity and selectivity for ferric iron (Fe³⁺). The primary mechanism of action involves the formation of a stable complex with iron, which is then excreted from the body, primarily through the urine. By binding to excess iron, these chelators reduce the labile iron pool, a reactive form of iron that can catalyze the formation of harmful reactive oxygen species.

Impact on Iron Metabolism Markers

The administration of this compound and related hydroxypyridinone compounds has been shown to significantly impact key markers of iron metabolism.

Data Presentation

| Parameter | Effect of this compound Administration | Reference Compound Data (Deferiprone) |

| Serum Ferritin | Dose-dependent decrease | Significant reductions observed in clinical trials[1][2] |

| Transferrin Saturation | Potential for normalization | May increase initially as iron is mobilized from tissues |

| Liver Iron Concentration (LIC) | Expected to decrease with treatment | Significant reductions demonstrated in animal models and clinical studies[3] |

| Urinary Iron Excretion | Dose-dependent increase | Increased urinary iron excretion is a primary outcome measure[4] |

| Hepcidin Expression | Potential for modulation | Deferiprone has been shown to increase hepcidin responsiveness to iron[3] |

| Ferroportin Levels | Indirectly affected via hepcidin modulation | Hepcidin-mediated degradation of ferroportin is a key regulatory point |

Signaling Pathways and Experimental Workflows

Signaling Pathway: Hepcidin-Ferroportin Axis

The interaction between hepcidin and ferroportin is the central regulatory axis of systemic iron homeostasis. This compound is hypothesized to influence this pathway by altering the body's iron status, which in turn modulates hepcidin expression.

Caption: Regulation of the Hepcidin-Ferroportin axis and the influence of this compound.

Experimental Workflow: Preclinical Evaluation of an Iron Chelator

A typical preclinical workflow to evaluate the efficacy of an iron chelator like this compound is outlined below.

Caption: A logical workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Induction of Iron Overload in a Rat Model

Objective: To create a reliable animal model of iron overload for testing the efficacy of iron chelators.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Iron dextran solution (100 mg/mL)[5]

-

Sterile physiological saline (0.9% NaCl)

-

Syringes and needles (25-27 gauge)

Procedure:

-

Acclimatize rats to the housing conditions for at least one week.

-

Prepare the iron dextran solution for injection by diluting it with sterile saline to the desired concentration.

-

Administer iron dextran via intraperitoneal injection. A common dosage to induce significant iron overload is 100-200 mg/kg of body weight.[5] This can be given as a single dose or divided into multiple injections over several days.

-

Monitor the animals for any adverse reactions.

-

Confirm iron overload status by measuring serum ferritin and liver iron concentration after a designated period (e.g., 2-4 weeks).

Quantification of Urinary Iron by Atomic Absorption Spectrometry

Objective: To measure the amount of iron excreted in the urine following the administration of an iron chelator.

Materials:

-

Graphite furnace atomic absorption spectrometer[6]

-

Urine collection apparatus for rodents

-

Nitric acid (concentrated)

-

Iron standard solutions

-

Deionized water

Procedure:

-

Collect 24-hour urine samples from the rats in metabolic cages.

-

Acidify the urine samples with nitric acid to prevent iron precipitation.

-

Prepare a calibration curve using a series of iron standard solutions of known concentrations.

-

Dilute the urine samples with deionized water to bring the iron concentration within the linear range of the instrument.

-

Aspirate the samples into the atomic absorption spectrometer and measure the absorbance at the appropriate wavelength for iron (e.g., 248.3 nm).[7]

-

Calculate the iron concentration in the urine samples by comparing their absorbance to the calibration curve.

Western Blot Analysis of Hepcidin and Ferroportin

Objective: To determine the effect of this compound on the protein expression levels of hepcidin and ferroportin in tissues.

Materials:

-

Liver and spleen tissue samples from the animal model

-

Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF)

-

Primary antibodies against hepcidin and ferroportin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize the tissue samples in protein extraction buffer and centrifuge to collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies against hepcidin and ferroportin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.[5][8]

Conclusion